N-{[3-(Trifluoromethyl)benzene-1-sulfonyl]oxy}hexan-1-amine
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Overview
Description
N-{[3-(Trifluoromethyl)benzene-1-sulfonyl]oxy}hexan-1-amine is an organic compound that features a trifluoromethyl group attached to a benzene ring, which is further connected to a sulfonyl group and an oxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(Trifluoromethyl)benzene-1-sulfonyl]oxy}hexan-1-amine typically involves multiple steps:
Formation of 3-(Trifluoromethyl)benzenesulfonyl chloride: This can be achieved by reacting 3-(trifluoromethyl)benzenesulfonic acid with thionyl chloride under reflux conditions.
Preparation of this compound: The sulfonyl chloride intermediate is then reacted with hexan-1-amine in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(Trifluoromethyl)benzene-1-sulfonyl]oxy}hexan-1-amine can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl group can be displaced by nucleophiles.
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The sulfonyl group can be reduced to a sulfide.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and sodium methoxide. Typical conditions involve moderate temperatures and polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed under anhydrous conditions.
Major Products
Nucleophilic substitution: Products include azides, nitriles, and ethers.
Oxidation: Products include nitroso and nitro derivatives.
Reduction: Products include sulfides and amines.
Scientific Research Applications
N-{[3-(Trifluoromethyl)benzene-1-sulfonyl]oxy}hexan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-{[3-(Trifluoromethyl)benzene-1-sulfonyl]oxy}hexan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonyl group can form strong interactions with target proteins, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
- N-{[3-(Trifluoromethyl)benzene-1-sulfonyl]oxy}pentan-1-amine
- N-{[3-(Trifluoromethyl)benzene-1-sulfonyl]oxy}butan-1-amine
- N-{[3-(Trifluoromethyl)benzene-1-sulfonyl]oxy}propan-1-amine
Uniqueness
N-{[3-(Trifluoromethyl)benzene-1-sulfonyl]oxy}hexan-1-amine is unique due to its longer alkyl chain compared to similar compounds. This can influence its physical properties, such as solubility and melting point, as well as its biological activity. The presence of the trifluoromethyl group also imparts distinct electronic properties, making it a valuable compound for various applications.
Properties
CAS No. |
114466-87-4 |
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Molecular Formula |
C13H18F3NO3S |
Molecular Weight |
325.35 g/mol |
IUPAC Name |
(hexylamino) 3-(trifluoromethyl)benzenesulfonate |
InChI |
InChI=1S/C13H18F3NO3S/c1-2-3-4-5-9-17-20-21(18,19)12-8-6-7-11(10-12)13(14,15)16/h6-8,10,17H,2-5,9H2,1H3 |
InChI Key |
RLAHIDALUUBBPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNOS(=O)(=O)C1=CC=CC(=C1)C(F)(F)F |
Origin of Product |
United States |
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